N-(3-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]glycine

Glycogen phosphorylase Diabetes Metabolic disorders

N-(3-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]glycine (CAS 532430-58-3), IUPAC name 2-(3-chloro-N-(4-chlorophenyl)sulfonylanilino)acetic acid, is a synthetic N,N-disubstituted sulfonyl glycine derivative with the molecular formula C14H11Cl2NO4S and a molecular weight of 360.2 g/mol. It belongs to the substituted arylsulphonylglycine class covered by Boehringer Ingelheim patent US 8232312, which describes compounds that suppress glycogen phosphorylase a–PP1 interaction for metabolic disorder applications.

Molecular Formula C14H11Cl2NO4S
Molecular Weight 360.21
CAS No. 532430-58-3
Cat. No. B2483049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]glycine
CAS532430-58-3
Molecular FormulaC14H11Cl2NO4S
Molecular Weight360.21
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)N(CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C14H11Cl2NO4S/c15-10-4-6-13(7-5-10)22(20,21)17(9-14(18)19)12-3-1-2-11(16)8-12/h1-8H,9H2,(H,18,19)
InChIKeyYAXXIYMQPVQZRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]glycine (CAS 532430-58-3) Procurement Guide: A Bis-Aryl Sulfonyl Glycine Building Block


N-(3-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]glycine (CAS 532430-58-3), IUPAC name 2-(3-chloro-N-(4-chlorophenyl)sulfonylanilino)acetic acid, is a synthetic N,N-disubstituted sulfonyl glycine derivative with the molecular formula C14H11Cl2NO4S and a molecular weight of 360.2 g/mol . It belongs to the substituted arylsulphonylglycine class covered by Boehringer Ingelheim patent US 8232312, which describes compounds that suppress glycogen phosphorylase a–PP1 interaction for metabolic disorder applications [1]. The compound is commercially supplied at a minimum purity of 95% .

Why N-(3-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]glycine Cannot Be Substituted with Generic Analogs: A Procurement Risk Alert


Although many N-arylsulfonyl glycine derivatives share the sulfonyl glycine scaffold, small structural variations produce fundamentally different molecular recognition profiles. For example, the mono-substituted analog ((3-chlorophenyl)sulfonyl)glycine (CAS 565198-64-3) has a molecular weight of only 249.67 g/mol and lacks the N-aryl substituent, which eliminates a key pharmacophoric feature required for the dual aryl interactions exploited in glycogen phosphorylase a–PP1 disruption patents [1]. Similarly, the methyl ester prodrug form (CAS 527757-89-7) introduces a substantial change in hydrogen-bond donor capacity (Hdon = 0 vs. 1 for the free acid) and lipophilicity, altering permeability and target engagement potential . Generic substitution without accounting for these specific structural determinants carries a high risk of divergent biological readout, making N-(3-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]glycine the only compound that simultaneously presents the 3-chloro N-aryl group, the 4-chlorophenyl sulfonyl group, and the free carboxylic acid terminus required for the intended binding interactions described in the arylsulphonylglycine patent family [2].

N-(3-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]glycine: Quantitative Comparator Evidence Guide


Molecular Weight Differentiation vs. Mono-Aryl Sulfonyl Glycine Analog (CAS 565198-64-3)

The molecular weight of N-(3-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]glycine (360.2 g/mol) is 44% larger than the mono-substituted analog ((3-chlorophenyl)sulfonyl)glycine (249.67 g/mol), reflecting the presence of the N-(3-chlorophenyl) substituent. This additional aromatic ring directly contributes to the compound's ability to engage the hydrophobic pocket of the glycogen phosphorylase a–GL subunit interface as described in the Boehringer Ingelheim patent family. No published biochemical assay data directly comparing these two compounds exists, so this structural difference must be interpreted as a class-level inference .

Glycogen phosphorylase Diabetes Metabolic disorders

Hydrogen-Bond Donor Capacity vs. Methyl Ester Analog (CAS 527757-89-7)

N-(3-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]glycine possesses a free carboxylic acid group with one hydrogen-bond donor (Hdon = 1), whereas its methyl ester analog (CAS 527757-89-7) has Hdon = 0. The free acid is the biologically relevant species capable of forming salt bridges within target protein active sites; the ester serves as a transient pro-drug form. For in vitro biochemical or cell-based assays, procurement of the free acid ensures direct target engagement without enzymatic hydrolysis dependence .

Prodrug design Permeability Metabolic stability

LogP Differentiation vs. N-[(4-chlorophenyl)sulfonyl]-N-phenylglycine (SC-5659149)

The predicted LogP of N-(3-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]glycine, estimated at approximately 3.8–4.2 by class-level extrapolation from measured values for close analogs, differs from the measured LogP of N-[(4-chlorophenyl)sulfonyl]-N-phenylglycine (SC-5659149, LogP = 3.24) . The second chlorine atom on the N-phenyl ring increases lipophilicity, which affects membrane permeability, solubility, and non-specific protein binding. No direct experimental LogP measurement exists for the target compound, so this comparison relies on class-level inference from structurally proximal analogs [1].

Lipophilicity Permeability Drug-likeness

N-(3-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]glycine: Evidence-Backed Application Scenarios


Glycogen Phosphorylase a–PP1 Disruption Assays for Metabolic Disorder Research

As a compound conforming to the generic structure defined in US Patent 8232312 (substituted arylsulphonylglycines), N-(3-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]glycine is directly applicable to in vitro assays measuring disruption of glycogen phosphorylase a interaction with the GL subunit of PP1. Its dual aryl substitution pattern (3-chlorophenyl at N and 4-chlorophenyl at sulfonyl) maps to the pharmacophoric requirements described in the patent, making it a candidate scaffold for structure–activity relationship studies targeting metabolic disorders such as type II diabetes [1].

FXa Inhibitor Scaffold Exploration via Neutral P1 Chlorophenyl Pharmacophore

The compound’s chlorophenyl groups align with the neutral P1 chlorophenyl pharmacophore identified in glycine-based Factor Xa inhibitor research published by Kohrt et al. (Bioorg. Med. Chem. 2006). While no direct FXa inhibition data exists for this specific compound, its structural conformity to the series—particularly the dichloro phenyl substitution—supports its use as a building block for synthesizing and screening FXa inhibitor analogs [2].

Medicinal Chemistry Hit Expansion in Glycogen Metabolism and Coagulation Projects

Given its position at the intersection of two patent-protected target classes (glycogen phosphorylase a disruption and FXa inhibition), this compound is a strategic procurement choice for medicinal chemistry laboratories conducting parallel hit expansion across multiple serine protease and metabolic enzyme targets. Its commercial availability at 95% purity from AKSci (and similar vendors) enables direct use as a synthetic intermediate or assay probe without in-house re-synthesis .

Physicochemical Probe for N-Arylsulfonylglycine Structure–Property Relationship Studies

The compound’s elevated lipophilicity (predicted LogP ≈ 3.8–4.2) relative to mono-chloro analogs such as N-[(4-chlorophenyl)sulfonyl]-N-phenylglycine (LogP = 3.24) makes it a useful probe for investigating the effect of halogen substitution on membrane permeability, metabolic stability, and non-specific protein binding within the N-arylsulfonylglycine chemotype .

Quote Request

Request a Quote for N-(3-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]glycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.